

3-Chloro-4-fluoro-2-methoxybenzaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Chloro-4-fluoro-2-methoxybenzaldehyde*

CAS No.: 1896922-66-9

Cat. No.: B6315889

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An In-Depth Technical Guide to **3-Chloro-4-fluoro-2-methoxybenzaldehyde**

Introduction

3-Chloro-4-fluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds that serve as fundamental building blocks in synthetic chemistry. Its chemical structure, featuring a unique combination of chloro, fluoro, and methoxy groups on the benzaldehyde scaffold, makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, while the specific substitution pattern on the aromatic ring imparts distinct electronic and steric properties that can be leveraged in the design of complex target molecules.

In drug development, the strategic incorporation of halogen atoms and methoxy groups is a well-established approach to modulate a molecule's pharmacokinetic and pharmacodynamic profile.^{[1][2]} Chlorine and fluorine can enhance metabolic stability, improve membrane permeability, and introduce specific interactions, such as halogen bonding, with biological

targets.[1] The methoxy group can act as a hydrogen bond acceptor, influence molecular conformation, and improve solubility.[2] Consequently, **3-Chloro-4-fluoro-2-methoxybenzaldehyde** represents a valuable starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and its potential applications, serving as a critical resource for scientists engaged in advanced chemical research.

Physicochemical and Structural Properties

The precise identification and characterization of a chemical compound are foundational to its application in research. The key identifiers and properties of **3-Chloro-4-fluoro-2-methoxybenzaldehyde** are summarized below.

Property	Value	Source
IUPAC Name	3-chloro-4-fluoro-2-methoxybenzaldehyde	N/A
CAS Number	1896922-66-9	[3]
Molecular Formula	C ₈ H ₆ ClFO ₂	[3]
Molecular Weight	188.59 g/mol	[3]
Physical Form	Solid	[3]
Purity	≥97% (Typical)	[3]
InChI	1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3	[3]
InChIKey	WWCGQXIWOBGEMA-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The most direct and efficient synthesis of **3-Chloro-4-fluoro-2-methoxybenzaldehyde** involves the methylation of its corresponding phenolic precursor, 3-chloro-4-fluoro-2-

hydroxybenzaldehyde. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction proceeds via the deprotonation of the hydroxyl group by a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methylating agent, such as methyl iodide, in an S_N2 reaction to yield the desired methoxy ether product.

The choice of reagents is critical for ensuring a high-yield, clean reaction. Potassium carbonate (K_2CO_3) is an ideal base as it is sufficiently strong to deprotonate the phenol without causing unwanted side reactions. Acetone is an excellent solvent for this reaction, as it readily dissolves the organic starting material and the potassium carbonate facilitates the reaction. Methyl iodide (CH_3I) serves as a highly effective methyl source.

Experimental Protocol

This protocol is adapted from a similar methylation procedure for a substituted hydroxybenzaldehyde and represents a standard, field-proven methodology.^[4]

Reagents and Equipment:

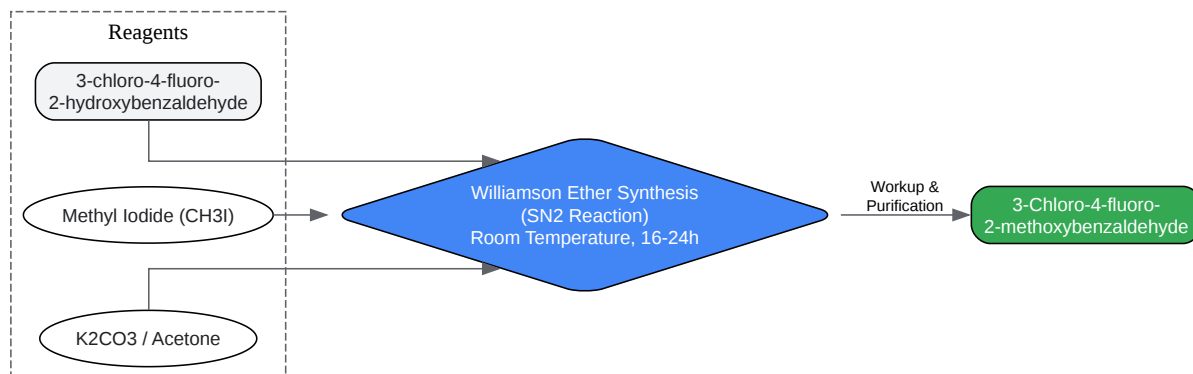
- 3-chloro-4-fluoro-2-hydroxybenzaldehyde
- Anhydrous potassium carbonate (K_2CO_3)
- Methyl iodide (CH_3I)
- Acetone (anhydrous)
- Methylene chloride (CH_2Cl_2)
- 1N Sodium hydroxide (NaOH)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Standard laboratory glassware for extraction and filtration

- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask containing 3-chloro-4-fluoro-2-hydroxybenzaldehyde (1.0 eq.), add anhydrous acetone to dissolve the starting material.
- **Addition of Reagents:** Add anhydrous potassium carbonate (1.3 eq.) to the solution, followed by the dropwise addition of methyl iodide (1.3 eq.). The potassium carbonate acts as the base to deprotonate the phenol, and its excess ensures the reaction goes to completion.^[4]
- **Reaction Execution:** Stir the reaction mixture vigorously at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup - Filtration:** Upon completion, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone to ensure complete recovery of the product.
- **Workup - Extraction:** Concentrate the filtrate using a rotary evaporator to yield a crude oil or solid. Partition this residue between methylene chloride and water.
- **Washing:** Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1N sodium hydroxide (to remove any unreacted phenol), water, and finally with brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Chloro-4-fluoro-2-methoxybenzaldehyde**.
- **Purification:** If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Chloro-4-fluoro-2-methoxybenzaldehyde**.

Applications in Research and Development

Role as a Synthetic Building Block

3-Chloro-4-fluoro-2-methoxybenzaldehyde is a versatile intermediate in organic synthesis. The aldehyde group is readily transformed into a wide array of other functional groups or used in carbon-carbon bond-forming reactions. Key transformations include:

- Reductive Amination: To form substituted benzylamines, which are prevalent in pharmaceuticals.
- Wittig Reaction: To produce substituted styrenes, enabling the extension of carbon chains.[5]
- Aldol and Knoevenagel Condensations: To create α,β -unsaturated systems, which are important precursors for more complex molecular architectures.[5]
- Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Significance of Substitution Pattern in Medicinal Chemistry

The specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring is highly relevant for drug design.[1][2]

- **Fluoro Group:** The 4-fluoro substituent is a common feature in many drugs. Its high electronegativity and small size can alter the acidity of nearby protons, block metabolic oxidation at that position (metabolic blocking), and enhance binding affinity to protein targets through favorable electrostatic interactions.
- **Chloro Group:** The 3-chloro substituent significantly impacts the electronic nature of the aromatic ring. It is an electron-withdrawing group that can also participate in halogen bonding—a specific non-covalent interaction that can enhance ligand-protein binding. It also increases lipophilicity, which can improve cell membrane permeability.[1]
- **Methoxy Group:** The 2-methoxy group is a hydrogen bond acceptor and can influence the preferred conformation of the molecule due to steric hindrance. This conformational constraint can be advantageous, "locking" the molecule into a bioactive shape that fits a specific protein binding pocket.[2]

The combination of these three substituents on a benzaldehyde core creates a privileged scaffold for library synthesis and lead optimization campaigns in drug discovery programs targeting a wide range of diseases.

Structural Characterization

Following synthesis, the identity and purity of **3-Chloro-4-fluoro-2-methoxybenzaldehyde** must be unequivocally confirmed through standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR is expected to show a characteristic aldehyde proton signal between δ 9.5-10.5 ppm. A singlet corresponding to the methoxy group protons should appear around δ 3.8-4.2 ppm, and the aromatic protons will present as complex multiplets. ^{13}C NMR will show a distinct carbonyl carbon signal near δ 190 ppm.

- Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M^+) corresponding to the calculated molecular weight (188.59 g/mol), with a characteristic $M+2$ isotope pattern (approximately 3:1 ratio) due to the presence of the chlorine-35 and chlorine-37 isotopes.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl ($C=O$) stretching absorption band around $1680-1700\text{ cm}^{-1}$, which is characteristic of an aromatic aldehyde.

Conclusion

3-Chloro-4-fluoro-2-methoxybenzaldehyde is a chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, featuring a reactive aldehyde and a strategically substituted aromatic ring, makes it an attractive starting material for the development of novel compounds. The physicochemical properties conferred by its unique combination of functional groups are highly relevant to the design of modern pharmaceuticals. The synthetic protocol detailed in this guide is robust and based on established chemical principles, providing a reliable pathway for its preparation. For researchers and drug development professionals, this compound represents a valuable tool for accessing new chemical space and advancing the frontiers of science.

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